Enhanced Lipophilicity (LogP 2.14) Versus Methyl Ester (LogP 1.4), Ethyl Ester (LogP 1.60), and Free Acid (LogP 1.12)
The 2,2,2-trifluoroethyl ester exhibits a computed LogP of 2.14, which is substantially higher than the methyl ester (LogP 1.4), the ethyl ester (LogP 1.60), and the free acid (LogP 1.12) . This 0.54–1.02 LogP unit increase corresponds to approximately a 3.5–10× increase in octanol/water partition coefficient, indicating significantly greater lipophilicity. Higher lipophilicity directly influences membrane permeability, protein binding, and the environmental fate of intermediates and final pyrethroid products.
| Evidence Dimension | Lipophilicity (computed LogP / XLogP) |
|---|---|
| Target Compound Data | LogP 2.14 (CAS 645413-67-8) |
| Comparator Or Baseline | Methyl 2,2-dimethylcyclopropanecarboxylate (LogP 1.4); Ethyl 2,2-dimethylcyclopropanecarboxylate (LogP 1.60); 2,2-Dimethylcyclopropanecarboxylic acid (LogP 1.12) |
| Quantified Difference | ΔLogP = +0.54 (vs ethyl ester), +0.74 (vs methyl ester), +1.02 (vs free acid) |
| Conditions | Computed XLogP values from authoritative chemical databases (ChemSRC, Chem960, Molbase) |
Why This Matters
Higher LogP translates to greater membrane permeability and altered environmental partitioning; for agrochemical intermediates, this affects bioavailability and the bioconcentration potential of downstream pyrethroid actives, making the trifluoroethyl ester the preferred building block when increased lipophilicity is desired.
